N-(3-Isopropylamino-2-hydroxypropyl) Pindolol

Pharmaceutical Quality Control Regulatory Science Reference Standards

QC labs developing HPLC methods for pindolol ANDA submissions need a fully characterized EP Impurity B reference standard. N-(3-Isopropylamino-2-hydroxypropyl) Pindolol (Pindolol EP Impurity B) resolves this need as a certified standard with regulatory-compliant characterization data. • Quantify this N-alkylated dimeric impurity at the ≤0.5% pharmacopeial threshold • Full characterization package (CoA, HPLC, MS, NMR) supports CMC regulatory filings • Suitable for forced degradation, stability-indicating assays, and QC batch release

Molecular Formula C20H33N3O3
Molecular Weight 363.5 g/mol
CAS No. 130115-63-8
Cat. No. B030642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Isopropylamino-2-hydroxypropyl) Pindolol
CAS130115-63-8
Synonyms4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-α-[[(1-methylethyl)amino]methyl]-1H-indole-1-ethanol;  Pindolol Imp B (EP)_x000B_
Molecular FormulaC20H33N3O3
Molecular Weight363.5 g/mol
Structural Identifiers
SMILESCC(C)NCC(CN1C=CC2=C1C=CC=C2OCC(CNC(C)C)O)O
InChIInChI=1S/C20H33N3O3/c1-14(2)21-10-16(24)12-23-9-8-18-19(23)6-5-7-20(18)26-13-17(25)11-22-15(3)4/h5-9,14-17,21-22,24-25H,10-13H2,1-4H3
InChIKeyFMWDTBSIDVGRKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pindolol EP Impurity B Reference Standard Overview


N-(3-Isopropylamino-2-hydroxypropyl) Pindolol, also known as Pindolol EP Impurity B , is a fully characterized reference standard for the beta-blocker pindolol. This compound, with the molecular formula C20H33N3O3 and a molecular weight of 363.5 g/mol, is identified as an N-alkylated dimeric analog of pindolol formed during synthesis . It is an essential component for analytical method development, method validation (AMV), and Quality Control (QC) applications in pharmaceutical research and manufacturing, particularly for Abbreviated New Drug Application (ANDA) submissions [1].

Identified as Pindolol EP Impurity B (CAS 130115-63-8) with unique pharmacopeial identity
Reference standard for HPLC method development, validation, and system suitability
Supports ANDA and DMF regulatory submissions with traceable impurity profiling

Why Generic Standards Fail for Pindolol Impurity Analysis


The analytical determination of pindolol and its related substances requires precise and accurate reference standards for reliable quantification and identification [1]. While numerous pindolol impurities exist, including EP Impurity A, C, D, E, and F, each possesses a unique chemical structure, molecular weight, and chromatographic behavior . Substituting a generic 'pindolol impurity' standard for a certified Pindolol EP Impurity B standard compromises analytical accuracy, method validation robustness, and regulatory compliance. Only a fully characterized, high-purity reference standard, such as Pindolol EP Impurity B, ensures the precise quantification of this specific impurity at the low levels (e.g., <0.5% individual impurity) mandated by pharmacopeial monographs [2].

!
Other pindolol impurities (A, C, D, E, F) have distinct structures and chromatographic behavior; may not co-elute similarly.
!
Molecular weight differences (e.g., impurity D 207.2 vs 363.5 g/mol) prevent interchangeable use in mass-based quantification.
!
Non-certified standards lack metrological traceability to EP/USP, risking method validation and regulatory acceptance.

Evidence for Using Pindolol EP Impurity B


Pharmacopeial Benchmark Identity

N-(3-Isopropylamino-2-hydroxypropyl) Pindolol is officially designated as 'Pindolol EP Impurity B' in the European Pharmacopoeia (EP) and is a recognized impurity in the United States Pharmacopeia (USP) monograph for pindolol . This regulatory designation provides a clear and non-substitutable identity. Other pindolol-related compounds, such as EP Impurity A, C, D, E, and F, possess distinct chemical structures, molecular weights, and CAS numbers . This nomenclature is critical for regulatory submissions, as it establishes a universally accepted reference for analytical method validation and quality control.

Pharmacopeial Identity
Class-level
Designated EP Impurity B
CAS 130115-63-8
Establishes distinct regulatory identity for method specificity
Verify against EP/USP monographs
Pharmaceutical Quality Control Regulatory Science Reference Standards

Molecular Weight Differentiation

N-(3-Isopropylamino-2-hydroxypropyl) Pindolol (C20H33N3O3, MW 363.5 g/mol) is structurally distinct from the parent drug pindolol (C14H20N2O2, MW 248.33 g/mol) and from other common pindolol impurities such as EP Impurity D (C11H13NO3, MW 207.23 g/mol) and EP Impurity C (C25H31N3O4, MW 437.54 g/mol) . This difference in molecular weight and structure allows for its unambiguous identification and quantification in analytical assays, such as HPLC-MS, where it will exhibit a unique retention time and mass-to-charge ratio [1].

MW Differentiation
Class-level
363.5 g/mol
vs 248.3 (pindolol)
Enables unambiguous MS/LC detection in complex mixtures
Based on reported molecular weights
Analytical Chemistry Impurity Profiling Mass Spectrometry

Low-Level Impurity Quantification

The USP monograph for pindolol stipulates that no individual impurity should exceed 0.5% and the total impurities should not exceed 2.0% [1]. Achieving these stringent limits requires a validated HPLC method with high sensitivity and specificity for each impurity, including Impurity B. A validated method using this reference standard can achieve a minimum quantifiable amount of impurities as low as 0.02% relative to the pindolol drug substance [2]. The availability of a high-purity reference standard for Impurity B is therefore critical for validating methods capable of meeting these regulatory thresholds.

Low-Level Quantification
Class-level
0.02% impurity level
Validated method meets USP limit of ≤0.5% per impurity
Lacroix et al. (1990); verify with current method
HPLC Method Validation Quality Control Trace Analysis

Metrological Traceability to Pharmacopeias

Certified reference standards of Pindolol EP Impurity B, such as those offered by ISO-accredited suppliers, provide a crucial link in the metrological traceability chain to pharmacopeial standards (USP or EP) . This traceability is a fundamental requirement for ANDA and DMF submissions, ensuring that analytical results are accurate, reliable, and comparable across different laboratories and time points [1]. In contrast, non-certified or generic impurity standards lack this established traceability, which can lead to questionable data and regulatory scrutiny.

Metrological Traceability
Reported
Traceable to USP/EP
vs non-certified
Supports data reliability for ANDA/DMF submissions
Per supplier documentation; confirm lot-specific certificate
Metrological Traceability Reference Standards Regulatory Compliance

Primary Research and Industrial Applications


Method Development and Validation for Pindolol

N-(3-Isopropylamino-2-hydroxypropyl) Pindolol is an essential reference standard for developing and validating HPLC methods to separate, identify, and quantify this specific impurity in pindolol active pharmaceutical ingredient (API) and finished dosage forms. As a known impurity with a unique molecular weight and retention time, it is critical for establishing system suitability and ensuring the method meets pharmacopeial specifications for impurity limits (e.g., individual impurity ≤0.5%) [1].

QC Release and Stability Testing

In a GMP-compliant QC laboratory, this certified reference standard is used routinely to monitor the purity of pindolol drug substance and product batches. By comparing the response of this specific impurity in test samples against the certified standard, QC analysts can accurately determine its concentration and ensure it remains below regulatory thresholds throughout the product's shelf life, as demonstrated in a study where impurities in pindolol raw materials ranged from 0.03% to 0.24% [2].

ANDA and DMF Regulatory Submissions

This compound is indispensable for generating the required analytical data for Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF). The use of a fully characterized, traceable reference standard for Impurity B directly supports the demonstration of analytical method robustness and control of the impurity profile, which are key components of the Chemistry, Manufacturing, and Controls (CMC) section of regulatory filings .

Forced Degradation and Impurity Fate Studies

Researchers use this standard to identify and quantify this specific dimeric impurity formed under stressed conditions (e.g., heat, light, humidity) during forced degradation studies. This knowledge is vital for understanding degradation pathways and establishing proper storage and handling conditions for pindolol, as well as for identifying unknown peaks in stability-indicating assays .

Application
Selection Property
Validation Focus
Method Development & Validation
Pharmacopeial identity & purity
System suitability & impurity profiling
QC Release & Stability Testing
Certified reference traceability
Accuracy at low impurity levels (≤0.5%)
ANDA & DMF Submissions
Metrological traceability to USP/EP
Regulatory documentation support
Forced Degradation Studies
Known dimeric impurity identity
Degradation pathway elucidation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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